CID 71650512

Description

Contextualization within Odd-Chain Fatty Acid Research

Odd-chain fatty acids, such as heptanoic acid, are structurally distinct from the more common even-chain fatty acids. This difference has significant implications for their metabolic fate. The study of these molecules is critical as research has linked circulating odd-chain fatty acids like C15:0 and C17:0 to disease risk, making it important to understand their origins and roles. researchgate.net While even-chain fatty acids undergo β-oxidation to yield exclusively acetyl-CoA, the metabolism of odd-chain fatty acids produces both acetyl-CoA and a single molecule of propionyl-CoA. physiology.orgnih.gov

This terminal three-carbon unit, propionyl-CoA, is central to the significance of sodium heptanoate (B1214049) in research. Propionyl-CoA can be carboxylated to form succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. nih.gov This process, known as anaplerosis, replenishes the pool of TCA cycle intermediates, which is crucial for maintaining cellular energy homeostasis, particularly under conditions of metabolic stress. nih.gov

Research has actively explored this anaplerotic potential. For instance, studies have investigated how heptanoate metabolism influences the levels of metabolic intermediates in cardiac tissue. In one study comparing the metabolic effects of the odd-chain heptanoate with the even-chain octanoate (B1194180) in an infant swine model, it was found that heptanoate metabolism leads to the production of one propionyl-CoA and two acetyl-CoA molecules. physiology.org This contrasts with octanoate, which only produces acetyl-CoA. physiology.org The ability of heptanoate to serve as a carbon source for both acetyl-CoA and anaplerotic propionyl-CoA makes it a key compound for studying fatty acid metabolism and energy production in cells. chemimpex.comphysiology.org

| Metabolite | Source | Metabolic Pathway | Significance |

| Acetyl-CoA | β-oxidation of heptanoate | Enters TCA Cycle for energy production | Universal fuel for cellular respiration |

| Propionyl-CoA | β-oxidation of heptanoate | Carboxylated to Succinyl-CoA | Anaplerotic (replenishes TCA cycle intermediates) |

Interdisciplinary Significance in Scientific Inquiry

The unique properties of sodium heptanoate extend its relevance beyond core metabolic research into various interdisciplinary fields. Its application serves as a bridge between biochemistry, neuroscience, materials science, and biotechnology.

Biochemistry and Biotechnology : In laboratory settings, sodium heptanoate is utilized as a carbon source in cell culture media. chemimpex.com It supports cell growth and productivity in various bioprocesses, which is fundamental for the production of biopharmaceuticals and for conducting metabolic studies. chemimpex.com It is also used in the synthesis of other chemical compounds for research. chemimpex.com

Neuroscience : Research in animal models has indicated that heptanoate can act as a neural fuel. Its metabolism by the liver can produce five-carbon (C5) ketone bodies, such as β-ketopentanoate and β-hydroxypentanoate. nih.gov These ketone bodies are thought to cross the blood-brain barrier via monocarboxylate transporters and provide an alternative energy source for the brain, a concept that has spurred research into its potential applications for disorders of the brain. nih.gov

Materials Science : In a completely different domain, sodium heptanoate has been shown to be an effective corrosion inhibitor, particularly for carbon steel. Its mechanism involves acting as an anodic inhibitor, adsorbing onto the metal surface to form a protective layer that inhibits oxidation.

Industrial and Chemical Applications : Beyond specialized research, sodium heptanoate is used as a surfactant, emulsifier, and preservative in various industrial processes. medchemexpress.com It is utilized in the formulation of products ranging from cosmetics, where it acts as a stabilizer, to lubricants and raw materials for paints and plastics. chemimpex.commedchemexpress.com

This broad utility underscores the compound's interdisciplinary importance, from fundamental biochemical pathways to practical industrial applications. medchemexpress.com

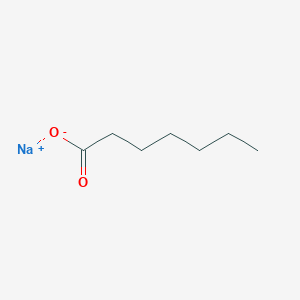

Structure

3D Structure of Parent

Properties

CAS No. |

10051-45-3 |

|---|---|

Molecular Formula |

C7H14NaO2 |

Molecular Weight |

153.17 g/mol |

IUPAC Name |

sodium heptanoate |

InChI |

InChI=1S/C7H14O2.Na/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3,(H,8,9); |

InChI Key |

IYPLHUBMNIVACI-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCC(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCC(=O)O.[Na] |

Other CAS No. |

10051-45-3 |

Origin of Product |

United States |

Biochemical and Metabolic Investigations of Sodium Heptanoate

Roles in Energy Metabolism and Metabolic Flux Regulation

Sodium heptanoate (B1214049), as an odd-numbered medium-chain fatty acid, contributes carbons to the citric acid cycle (CAC), also known as the tricarboxylic acid (TCA) cycle, through distinct pathways compared to even-numbered fatty acids. nih.govphysiology.org

Modulation of Propionyl-CoA and Acetyl-CoA Flux

The oxidation of heptanoate yields two molecules of acetyl-CoA and one molecule of propionyl-CoA. nih.gov This is in contrast to even-numbered fatty acids like octanoate (B1194180), which produce only acetyl-CoA through beta-oxidation. nih.gov Studies have shown that both octanoate and heptanoate can increase the flux of propionyl-CoA relative to acetyl-CoA into the CAC. nih.gov This modulation of metabolic flux suggests that sodium heptanoate can influence how carbon enters the central energy-generating pathway.

Anaplerotic Contribution to the Citric Acid Cycle

Heptanoate's metabolism results in the production of propionyl-CoA, which is efficiently converted to succinyl-CoA, a CAC intermediate, through anaplerosis. nih.gov Anaplerosis is the process of replenishing the intermediates of the CAC, which is crucial for maintaining cycle flux and energy production. physiology.orgoup.com The anaplerotic contribution through the propionyl-CoA pathway derived from heptanoate has been demonstrated in studies using isotopic labeling. physiology.orgresearchgate.net This pathway involves the carboxylation of propionyl-CoA to methylmalonyl-CoA, followed by isomerization to succinyl-CoA. physiology.orgresearchgate.net

β-Oxidation Pathways and Carbon Utilization

Sodium heptanoate undergoes beta-oxidation, a metabolic process that breaks down fatty acids into acetyl-CoA. nih.govdovepress.com As an odd-chain fatty acid, the final product of beta-oxidation is propionyl-CoA, in addition to acetyl-CoA units. nih.govdovepress.com This distinguishes its metabolic fate from even-numbered fatty acids. The carbon from heptanoate can be utilized for energy production through the CAC, entered via both acetyl-CoA and the anaplerotic route involving propionyl-CoA. physiology.orgresearchgate.net Furthermore, heptanoate can be metabolized in the liver to five-carbon ketone bodies, such as beta-ketopentanoate and beta-hydroxypentanoate, which can serve as alternative energy substrates in peripheral tissues. dovepress.comresearchgate.net

Cellular and Organ-Specific Metabolic Effects

Investigations into sodium heptanoate have also focused on its metabolic effects in specific tissues and organs, particularly the myocardium and liver.

Myocardial Energy Metabolism Studies

Sodium heptanoate has been studied for its impact on myocardial energy metabolism, particularly in conditions such as extracorporeal membrane oxygenation (ECMO) and ischemia-reperfusion. benchchem.comnih.govphysiology.orgnih.gov Studies in animal models have shown that heptanoate is readily metabolized by the myocardium and enters the CAC via both beta-oxidation and anaplerosis. physiology.orgresearchgate.net While heptanoate infusion can increase the content of certain CAC intermediates, such as fumarate (B1241708) and malate, its effect on improving contractile function during ischemia-reperfusion has not been consistently observed. physiology.orgnih.gov Research indicates that heptanoate can influence the flux of metabolic intermediates like propionyl-CoA and acetyl-CoA in cardiac tissue. benchchem.com

Role as a Carbon Source in Cell Culture and Microbial Growth Systems

Sodium heptanoate is recognized for its ability to serve as a carbon source in cell culture and microbial growth systems. This property makes it a valuable tool in research for studying fatty acid metabolism and cellular energy production. chemimpex.com In cell culture applications, it can promote cell growth and productivity in various bioprocesses. chemimpex.com

Studies have demonstrated the utilization of heptanoate by various microorganisms. For instance, Rhodococcus erythropolis E1, a bacterium isolated from hydrocarbon-contaminated soil, can use n-heptanoate as a carbon source, leading to modifications in its mycolic acid content and cell wall permeability. asm.org The use of n-heptanoate and n-hexanoate as carbon sources resulted in specific changes in the bacteria's cell surface composition, with differences observed in the levels of carbon and oxygen in various functional groups compared to growth on acetate. asm.org

Certain soil pseudomonads, including Pseudomonas aureofaciens, P. fluorescens, and P. putida, have been shown to excrete the beta-keto-acid, 3-oxopentanoate, when grown on heptanoic acid as a carbon source. nih.gov The formation of this metabolite was strongly dependent on the concentration of heptanoic acid, oxygen levels, and the growth phase of the bacteria, and was not observed with even-chain or other odd-chain fatty acids. nih.gov

Furthermore, in the context of polyhydroxyalkanoates (PHAs) production, sodium heptanoate has been investigated as a carbon source for Pseudomonas species. While growth on octanoate and nonanoate (B1231133) yielded higher cell biomass, the use of hexanoate (B1226103) and heptanoate resulted in the production of higher-molecular-weight PHA copolymers in Pseudomonas oleovorans. asm.org Sodium heptanoate, along with other alkanoates like sodium hexanoate, octanoate, and nonanoate, has been used in bioprocess media for Pseudomonas putida to study their influence on mcl-PHA production as polymer precursors. researchgate.net

Comparative Metabolic Biochemistry with Related Fatty Acids

The metabolic fate of sodium heptanoate, as an odd-chain fatty acid, differs significantly from that of even-chain fatty acids, leading to differential metabolic impacts.

Differential Metabolic Impacts of Odd- vs. Even-Chain Fatty Acids

Even-numbered medium-chain fatty acids (MCFAs), such as octanoate (C8), are primarily oxidized through beta-oxidation to produce acetyl-CoA, which enters the citric acid cycle (CAC). physiology.org, physiology.org In contrast, odd-numbered MCFAs like heptanoate (C7) are oxidized to yield both acetyl-CoA and propionyl-CoA. physiology.org, nih.gov This propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the CAC, through an anaplerotic pathway. physiology.org, nih.gov This anaplerotic potential of odd-chain fatty acids is a key difference compared to even-chain fatty acids, which only provide acetyl-CoA. nih.gov

Studies comparing the effects of heptanoate and octanoate on myocardial metabolism have shown differential impacts on CAC intermediates. physiology.org, physiology.org While both can contribute carbon to the CAC, their specific influence on intermediate concentrations can vary. For example, one study in a porcine heart model observed that heptanoate increased fumarate concentration, whereas an even-numbered MCFA increased succinate. researchgate.net, physiology.org Another study using stable isotope tracing in HEK293 T cells demonstrated that both heptanoate and octanoate contribute carbon to the TCA cycle, confirming direct anaplerosis. hanhongju.com However, they also showed that both fatty acids decreased the contribution of glucose-derived carbon and increased the influx of glutamine-derived carbon into the TCA cycle. hanhongju.com, researchgate.net

The differential metabolism of odd- and even-chain fatty acids can also impact cellular redox homeostasis. Findings suggest that supplementation with heptanoate and octanoate can lead to a change in redox balance, indicated by an increased NAD+/NADH ratio and a decreased lactate/pyruvate ratio. hanhongju.com, researchgate.net

Isotopic Tracing of Metabolic Pathways

Isotopic tracing is a powerful technique used to investigate the metabolic pathways of compounds like heptanoate. mdpi.com, bitesizebio.com By using molecules labeled with stable isotopes, such as 13C, researchers can track the fate of the carbon atoms through various metabolic routes. hanhongju.com, mdpi.com, bitesizebio.com This provides dynamic insights into pathway activity and how different conditions or the presence of other substrates influence metabolism. mdpi.com, bitesizebio.com

Studies utilizing stable isotope tracing have confirmed that heptanoate contributes carbon to the TCA cycle, highlighting its role in anaplerosis. hanhongju.com By using labeled heptanoate, researchers can trace the incorporation of its carbon atoms into CAC intermediates like succinyl-CoA, as well as into acetyl-CoA derived products. physiology.org, nih.gov Comparative tracing studies with even-chain fatty acids like octanoate, using labeled variants, allow for a detailed understanding of the differential metabolic fluxes and the distinct contributions of odd- and even-chain fatty acids to cellular energy production and biosynthesis. hanhongju.com, physiology.org For instance, isotopic enrichment patterns in TCA cycle intermediates can reveal how rapidly heptanoate is metabolized and how it interacts with other carbon sources like glucose and glutamine. mdpi.com, researchgate.net

Enzymological Studies Involving Heptanoate

Enzymological studies provide insights into how specific enzymes interact with heptanoate, either as a substrate or an inhibitor.

Substrate Specificity in Lipase and Esterase Assays

Lipases and esterases are enzymes that hydrolyze ester bonds in lipids. The substrate specificity of these enzymes towards fatty acids of different chain lengths, including heptanoate, is a key area of study. Generally, esterases are known to preferentially hydrolyze short-chain fatty acid esters, while lipases typically act on long-chain triglycerides. nih.gov

Studies on various esterases have shown different substrate preferences. For example, an extracellular esterase from Salimicrobium sp. exhibited maximum activity towards p-nitrophenyl butyrate (B1204436) (C4) and preferred short-chain p-nitrophenyl esters, showing less activity towards longer chains. d-nb.info Similarly, an esterase from Geobacillus sp. TF17 showed maximal activity towards p-nitrophenyl butyrate and p-nitrophenyl acetate, with significantly lower activity towards longer-chain p-nitrophenyl laurate and palmitate. citius.technology Another esterase, EstD04 from Pseudomonas sp. D01, also showed significantly higher catalytic activity towards p-nitrophenyl C2 and C4 derivatives, although noticeable activity was observed with C8, C10, C14, or C16 derivatives. mdpi.com An esterase from Erythrobacter longus showed specific activities for C4, C6, and C8 substrates. nih.gov

While these studies highlight preferences for shorter chains, the interaction of lipases and esterases with heptanoate (C7) would depend on the specific enzyme and its active site structure. Research on the substrate specificity of particular lipases and esterases using heptanoate esters would be necessary to fully understand its role as a substrate for these enzymes. Some studies utilize p-nitrophenyl esters of various chain lengths, which could potentially include p-nitrophenyl heptanoate, to determine substrate specificity profiles. d-nb.info, mdpi.com, citius.technology, nih.gov

Neuroscience Research on Sodium Heptanoate As a Neural Substrate

Investigations into Alternative Neural Energy Sources

The brain's high metabolic rate is primarily fueled by glucose. However, in conditions where glucose transport or utilization is impaired, such as in Glucose Transporter Type 1 Deficiency (G1D), the brain requires alternative energy substrates. Heptanoate (B1214049), often derived from the dietary supplement triheptanoin (B1683035), has been investigated as one such alternative.

The core principle behind using heptanoate is its unique metabolism. Unlike the more common even-chain fatty acids, the metabolism of the odd-chain heptanoate produces both acetyl-CoA and propionyl-CoA. nih.govnih.gov Acetyl-CoA can directly enter the tricarboxylic acid (TCA) cycle to generate ATP, the cell's primary energy currency. Propionyl-CoA, on the other hand, can be converted to succinyl-CoA, a TCA cycle intermediate. This process, known as anaplerosis, replenishes cycle intermediates that may be depleted, which is crucial for maintaining the cycle's function.

It is hypothesized that in certain neurological conditions, including some forms of epilepsy, there may be a deficiency in TCA cycle intermediates. nih.gov By supplying both a fuel source (acetyl-CoA) and a means to replenish the metabolic machinery (propionyl-CoA), heptanoate offers a dual benefit. nih.govnih.gov Studies have shown that dietary triheptanoin can restore levels of brain malate, a TCA cycle intermediate, and increase the seizure threshold in animal models. nih.gov

Research has demonstrated that heptanoate can cross the blood-brain barrier and be metabolized by brain cells. researchgate.net Furthermore, the liver can metabolize heptanoate into five-carbon (C5) ketone bodies (β-ketopentanoate and β-hydroxypentanoate), which can also cross the blood-brain barrier and serve as a fuel source for the brain. nih.govresearchgate.net This dual pathway of direct entry and peripheral conversion to C5 ketones enhances its potential as a consistent neural fuel. nih.gov

Impact on Neurotransmitter Precursor Levels and Brain Metabolism

Beyond its role as a simple energy source, sodium heptanoate has been shown to significantly impact brain metabolism and the levels of key neurotransmitter precursors. The metabolism of heptanoate is closely linked to the glutamate-glutamine cycle, a critical process for neurotransmitter recycling and synthesis.

Studies using isotopically labeled heptanoate in mouse models have provided detailed insights into its metabolic fate in the brain. nih.govresearchgate.net A key finding is that heptanoate appears to be preferentially metabolized by glial cells, specifically astrocytes. nih.govnih.govresearchgate.net This is evidenced by the observation that brain glutamine concentration and its isotopic enrichment are greater than that of glutamate (B1630785) following heptanoate administration. nih.govnih.govresearchgate.net Astrocytes take up glutamate released into the synaptic cleft and convert it to glutamine, which is then shuttled back to neurons to be reconverted to glutamate, the primary excitatory neurotransmitter.

In a study comparing normal mice with a mouse model of Glucose Transporter Type 1 Deficiency (G1D), the infusion of heptanoate led to a significant increase in brain acetyl-CoA and glutamine levels in the G1D mice compared to the normal mice. nih.govnih.gov This suggests that in a state of glucose deficiency, the brain can effectively utilize heptanoate to boost its energy reserves and enhance the production of glutamine.

The table below summarizes the effects of heptanoate infusion on the brain concentrations of key metabolites in normal and G1D mice, as reported in a prominent study.

| Metabolite | Normal Mice (nmol/mg) | G1D Mice (nmol/mg) | Percentage Change in G1D vs. Normal |

| Acetyl-CoA | 0.012 ± 0.001 | 0.018 ± 0.002 | +50% |

| Glutamate | 10.5 ± 0.5 | 10.8 ± 0.6 | +2.9% |

| Glutamine | 3.2 ± 0.3 | 5.1 ± 0.4 | +59.4% |

Data adapted from Marin-Valencia et al., 2013. The values represent mean ± SEM.

These findings highlight that heptanoate metabolism is not only a source of energy but also actively supports the synthesis of glutamine, a crucial precursor for the neurotransmitter glutamate. nih.gov The compartmentalization of this metabolism within astrocytes underscores the intricate metabolic relationship between glial cells and neurons. researchgate.net

Corrosion Science: Mechanisms and Advanced Studies of Sodium Heptanoate As an Inhibitor

Electrochemical Inhibition Mechanisms

The primary function of sodium heptanoate (B1214049) as a corrosion inhibitor is rooted in its ability to interfere with the electrochemical reactions that drive corrosion processes. It predominantly acts by stifling the anodic reaction, which is the dissolution of the metal.

Anodic Inhibition and Protective Layer Formation

Sodium heptanoate is classified as an anodic inhibitor. researchcommons.org This means it primarily functions by suppressing the anodic half-reaction of the corrosion cell, which involves the oxidation of the metal. researchgate.net When introduced into a corrosive environment, the heptanoate anion (C₆H₁₃COO⁻) interacts with the metal surface. Studies on carbon steel show that in the presence of even small concentrations (e.g., 0.1%) of sodium heptanoate, the corrosion potential (Ecorr) shifts to more positive values, and a passive region appears, indicating the formation of a protective film. j-cst.org

This protective layer is not simply adsorbed sodium heptanoate but a reaction product formed with the metal ions generated at the anode. j-cst.orgresearchgate.net For instance, in the case of carbon steel, the inhibitive film is a mixture of sodium heptanoate and iron (II) heptanoate. j-cst.orgkoreascience.kr Similarly, when used to protect copper, a layer primarily composed of copper (II) heptanoate is formed. researchgate.net The formation of this stable, insoluble metallic heptanoate film acts as a physical barrier, blocking the metal ions from dissolving into the solution and thus inhibiting the corrosion process. researchgate.net The presence of an oxidizing agent, such as dissolved oxygen, is often required to form a stable passive film on the metal surface. j-cst.orgkoreascience.kr

Table 1: Effect of Sodium Heptanoate Concentration on Carbon Steel Corrosion Potential

| Concentration of Sodium Heptanoate | Corrosion Potential (Ecorr) vs. S.C.E. | Observation |

|---|---|---|

| 0% (uninhibited) | Approx. -700 mV | No passive region, rapid current increase. |

| 0.1% | Shifted to more positive potential | Passive region appears, but unstable at high potential. |

| ≥ 0.3% | Shifted to more positive potential | Stable passive film behavior up to high potential (1000 mV). |

Data sourced from studies on carbon steel in aqueous solutions containing NaCl. j-cst.org

Surface Adsorption Phenomena and Molecular Targets

The initial step in the inhibition process is the adsorption of the heptanoate ions onto the metal surface. researchcommons.org This adsorption can be influenced by the charge on the metal surface and the properties of the inhibitor molecule. researchcommons.org The primary molecular targets for sodium heptanoate are the metal ions at the surface. The carboxylate headgroup (COO⁻) of the heptanoate molecule is the active functional group that facilitates this interaction. researchgate.net

The mechanism involves the chemisorption of the heptanoate ions onto the metallic surface, leading to the formation of the protective metal-heptanoate complex. researchgate.net This process effectively blocks the active sites where anodic dissolution would typically occur. uv.mx The long hydrocarbon tail (C₆H₁₃) of the heptanoate molecule contributes to the formation of a hydrophobic layer, which further repels water and corrosive species from the metal surface. researchcommons.orgmdpi.com

Interfacial Phenomena and Film Characterization

The effectiveness of sodium heptanoate as an inhibitor is critically dependent on the properties of the film formed at the metal-solution interface. Characterizing this film's formation, structure, and response to environmental changes is key to understanding and optimizing its protective capabilities.

Formation and Morphology of Metallic Heptanoate Layers

The protective film consists of a metallic heptanoate layer formed through a reaction between the inhibitor and the metal surface. j-cst.orgresearchgate.net On carbon steel, this film is identified as a mixture containing iron (II) heptanoate, which forms a bidentate complex with the surface. j-cst.orgkoreascience.kr

For copper, advanced techniques like in situ electrochemical atomic force microscopy (ECAFM) have provided detailed insights into the film's morphology. researchgate.net Studies show that a copper heptanoate layer forms on the surface. researchgate.net This film is described as being nanometric in thickness (approximately 20 nm), relatively amorphous, and stable over extended periods. researchgate.net The morphology of such protective films is crucial; a dense, uniform film with few pores offers better protection by preventing the underlying metal from coming into contact with the corrosive environment. nih.gov The formation of these layers is a dynamic process, influenced by factors like immersion time and inhibitor concentration. j-cst.org

Influence of Environmental Parameters on Inhibition Efficiency

The performance of sodium heptanoate is not static but is significantly affected by the surrounding environmental conditions, such as pH, temperature, and the presence of other chemical species. researchgate.netfrontiersin.org

pH: The pH of the solution can influence the formation and stability of the protective film. For copper corrosion, optimal inhibition with sodium heptanoate has been observed at a pH of 8. researchgate.net At lower pH values (less than 5.5), the formation of an insoluble protective film can be hindered. researchgate.net The apparent binding affinity of the inhibitor can also be pH-dependent; for instance, some antiporters show stronger binding at alkaline pH compared to acidic pH, suggesting competition between protons and the inhibitor's binding action. nih.gov

Temperature: Generally, an increase in temperature accelerates corrosion rates. researchgate.net The efficiency of many inhibitors, including those that function via adsorption, tends to decrease at higher temperatures. mdpi.comderpharmachemica.comresearchgate.net This is often attributed to the desorption of the inhibitor molecules from the metal surface as kinetic energy increases. mdpi.comimist.ma

Dissolved Oxygen: For passivating inhibitors like sodium heptanoate, the presence of an oxidizing agent is often essential for forming a stable protective film. j-cst.orgkoreascience.kr Studies on carbon steel have shown that a small amount of dissolved oxygen (around 0.5 ppm) is necessary to eliminate the active corrosion region and form a stable passive film. j-cst.org However, while necessary for film formation, the presence of oxygen can sometimes accelerate localized corrosion, such as crevice corrosion, if the protective film is weakened or incomplete. j-cst.orgkoreascience.kr

Table 2: Effect of Dissolved Oxygen on Carbon Steel in 1.0% Sodium Heptanoate Solution

| Dissolved Oxygen (ppm) | Corrosion Potential (Ecorr) vs. S.C.E. | Observation |

|---|---|---|

| 0.01 | -620 mV | Active corrosion region present. |

| 0.5 | -183 mV | Active region almost disappeared, stable passive film forms. |

Data sourced from anodic polarization tests on carbon steel in a solution containing 100 ppm Cl⁻ at 25°C. j-cst.org

Theoretical and Computational Corrosion Studies

In recent years, theoretical and computational methods have become powerful tools for understanding and predicting the performance of corrosion inhibitors, complementing experimental research. researchgate.net Techniques such as Density Functional Theory (DFT), Molecular Dynamics (MD), and Monte Carlo simulations are employed to model the interactions between inhibitor molecules and metal surfaces. researchgate.netresearchgate.net

These computational approaches can provide insights into:

Adsorption Mechanisms: Modeling can elucidate how inhibitor molecules like sodium heptanoate adsorb onto a metal surface, identifying the active sites (such as the carboxylate group) responsible for the interaction. researchgate.netresearchgate.net

Inhibition Efficiency: Quantum chemical parameters, such as the energy of the Highest Occupied Molecular Orbital (E HOMO) and the Lowest Unoccupied Molecular Orbital (E LUMO), can be calculated to predict the inhibitive effectiveness of a molecule. researchgate.net

Protective Film Properties: Simulations can help visualize the structure and orientation of the adsorbed inhibitor molecules, providing a molecular-level understanding of the protective film's formation and barrier properties. researchgate.net

While specific computational studies focusing solely on sodium heptanoate are not extensively documented in the provided sources, research on similar carboxylates like sodium octanoate (B1194180) has successfully used DFT and MD simulations to confirm experimental findings regarding its adsorption and inhibition mechanisms. researchgate.net These theoretical results support the experimental observation that the carboxylate functional group is key to the adsorption process. researchgate.net Such computational screening is an eco-friendly and time-saving approach to designing and evaluating new, effective corrosion inhibitors before their synthesis and laboratory testing. researchgate.net

Quantum Chemical Investigations of Inhibitor-Surface Interactions

Quantum chemical calculations serve as a fundamental theoretical framework for understanding the interactions between a corrosion inhibitor and a metal surface at the atomic and molecular levels. These computational methods provide valuable insights into the electronic properties of the inhibitor molecule, which are crucial in determining its efficacy. Key parameters derived from quantum chemical studies include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), the dipole moment (μ), and the fraction of electrons transferred (ΔN).

The EHOMO is an indicator of a molecule's electron-donating capability. A higher EHOMO value suggests a greater propensity for the molecule to donate electrons to the unoccupied d-orbitals of the metal, thereby facilitating a stronger adsorption and the formation of a protective layer. Conversely, the ELUMO reflects the molecule's ability to accept electrons from the metal surface. A lower ELUMO value indicates a greater affinity for accepting electrons. The energy gap, ΔE, is a measure of the molecule's reactivity and stability; a smaller ΔE is generally associated with higher reactivity, which can lead to more effective adsorption on the metal surface. The dipole moment provides information on the polarity of the molecule, which influences its interaction with the polar water molecules on the metal surface and its subsequent adsorption. The fraction of electrons transferred, ΔN, quantifies the extent of electron donation from the inhibitor to the metal.

Structure-Activity Relationships in Corrosion Inhibition

The relationship between the molecular structure of an inhibitor and its performance is a cornerstone of corrosion inhibitor design. For the homologous series of linear sodium carboxylates, a distinct structure-activity relationship has been identified through numerous research endeavors. The length of the aliphatic carbon chain is the most significant structural factor influencing the corrosion inhibition efficiency.

Studies have consistently demonstrated that for straight-chain sodium carboxylates, the effectiveness of corrosion inhibition increases as the length of the alkyl chain increases. researchgate.netresearchgate.net This trend can be explained by a combination of factors. A longer alkyl chain enhances the hydrophobicity of the inhibitor molecule, leading to the formation of a denser and more stable protective film on the metal surface. This film acts as a more robust physical barrier against the penetration of corrosive species. Furthermore, the inductive effect of the alkyl group, which is electron-donating, increases with chain length. This can augment the electron density at the carboxylate head, potentially leading to a stronger and more stable adsorption on the metal surface.

The following interactive data table illustrates the established trend of increasing inhibition efficiency with longer carbon chains for sodium carboxylates in the context of metal corrosion.

| Sodium Carboxylate | Carbon Chain Length | General Inhibition Efficiency Trend |

| Sodium Butyrate (B1204436) | C4 | Lower |

| Sodium Pentanoate | C5 | ▼ |

| Sodium Hexanoate (B1226103) | C6 | ▼ |

| Sodium Heptanoate | C7 | Increasing |

| Sodium Octanoate | C8 | ▲ |

| Sodium Nonanoate (B1231133) | C9 | ▲ |

| Sodium Decanoate | C10 | Higher |

It is crucial to recognize that while a longer chain length generally correlates with better inhibition, practical application requires a balance with other properties, most notably solubility. Very long-chain carboxylates may exhibit poor solubility in aqueous environments, which could hinder their effectiveness as corrosion inhibitors. Thus, an optimal chain length is often selected to maximize protective capabilities while ensuring adequate solubility.

Advanced Analytical and Computational Methodologies in Sodium Heptanoate Research

Isotopic Labeling and Tracing Techniques

Isotopic labeling is a powerful strategy to trace the movement and transformation of molecules within a metabolic network. By replacing specific atoms with their heavier, stable isotopes, researchers can follow the path of the labeled molecule through various biochemical reactions.

Metabolic Flux Analysis (MFA) is a key technique for quantifying the rates (fluxes) of reactions within a cell's metabolic network. nih.gov When combined with stable isotope tracers, such as heptanoate (B1214049) labeled with Carbon-13 ([¹³C]-heptanoate), it becomes ¹³C-Metabolic Flux Analysis (¹³C-MFA), a primary method for quantitatively characterizing metabolic phenotypes. nih.gov

The core principle of ¹³C-MFA involves introducing the ¹³C-labeled substrate to a biological system, such as cell cultures. youtube.com As the cells metabolize the [¹³C]-heptanoate, the labeled carbon atoms are incorporated into a variety of downstream metabolites. Enzymatic reactions rearrange these carbon atoms, creating unique labeling patterns in the products. nih.gov

Analytical techniques, primarily mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, are then used to measure the mass isotopomer distributions (the relative abundance of molecules with different numbers of ¹³C atoms) of these key metabolites. nih.govnih.gov By developing a comprehensive metabolic model and using computational algorithms, researchers can deduce the intracellular fluxes that best explain the observed labeling patterns. nih.govyoutube.com This approach allows for the identification of active metabolic pathways, the quantification of carbon flow through different branches, and the pinpointing of metabolic bottlenecks. nih.gov For instance, by tracing the ¹³C label from heptanoate, one could quantify its entry into and contribution to the tricarboxylic acid (TCA) cycle or fatty acid synthesis pathways.

Spectroscopic and Chromatographic Characterization in Complex Biological Matrices

Analyzing sodium heptanoate and its derivatives within complex biological samples like blood, urine, or tissue extracts requires highly sensitive and selective analytical methods. nih.gov Spectroscopic and chromatographic techniques are central to achieving this, enabling both the identification and quantification of metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of metabolomics research due to its unique advantages. nih.govmdpi.com It is a non-destructive and non-biased technique, meaning it can detect a wide range of compounds present above a certain concentration (typically >1 µM) without inherent preference for a particular chemical class. nih.govmdpi.com This is particularly valuable for obtaining a comprehensive snapshot of the metabolome.

In the context of heptanoate research, ¹H NMR spectroscopy is often employed. It detects the signal from hydrogen atoms (protons) present in nearly all metabolites. nih.gov The resulting spectrum provides a unique fingerprint of the sample, with distinct peaks corresponding to different compounds, including heptanoate and its metabolic products. A key strength of NMR is its high reproducibility and its ability to perform absolute quantification of metabolites using a single internal standard. nih.govmdpi.com This makes it highly suitable for large-scale studies where consistency is critical. nih.gov While NMR has lower sensitivity compared to mass spectrometry, its capacity for structural elucidation of unknown compounds without relying on pre-existing libraries is a significant benefit. nih.govresearchgate.net

Table 1: Comparison of Key Analytical Techniques in Metabolomics

| Feature | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Measures the magnetic properties of atomic nuclei. | Separates volatile compounds, which are then ionized and identified by mass. |

| Sample Preparation | Minimal, non-destructive. nih.gov | Often requires chemical derivatization to increase volatility. nih.gov |

| Selectivity | Non-selective, detects all compounds above a concentration threshold. nih.gov | Targeted or untargeted analysis of small volatile/derivatized molecules. nih.gov |

| Sensitivity | Lower. nih.gov | Higher. |

| Quantification | Highly accurate and reproducible absolute quantification. mdpi.com | Typically semi-quantitative, but absolute quantification is possible. illinois.edu |

| Identification | Excellent for novel compound identification. mdpi.com | Relies on spectral libraries for identification. illinois.edu |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the profiling of small molecule metabolites, including organic acids like heptanoic acid. nih.govhhu.de The method combines the superior separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry.

The typical workflow for GC-MS analysis of a biological sample involves several steps. First, metabolites are extracted from the matrix. For non-volatile compounds like heptanoic acid, a chemical derivatization step is necessary to make them volatile enough for GC analysis. nih.gov A common method is silylation, which creates a trimethylsilyl (B98337) (TMS) derivative. The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interactions with a capillary column. hmdb.camdpi.com As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a chemical fingerprint. By comparing this spectrum to established spectral libraries, such as the Golm Metabolome Database or the Human Metabolome Database, the compound can be identified. hmdb.ca GC-MS provides excellent coverage for key metabolite classes like amino acids, organic acids, and fatty acids, making it ideal for tracking the metabolic fate of heptanoate. illinois.eduhhu.de

Surface Science Techniques for Interfacial Analysis

The behavior of surfactants like sodium heptanoate is largely governed by their tendency to adsorb at interfaces, such as the boundary between air and water. Surface science techniques are employed to study the properties of these adsorbed molecular layers.

Ellipsometry is a highly sensitive, non-destructive optical technique used to characterize thin films and surfaces. nih.gov It functions by measuring the change in the polarization state of light upon reflection from a surface. nih.gov This change is directly related to the thickness and optical properties (like the refractive index) of any film present on that surface.

When studying the adsorption of sodium heptanoate at an air-water interface, ellipsometry can provide detailed information about the formation and characteristics of the adsorbed monolayer. nih.gov As heptanoate molecules accumulate at the surface, they form an organized layer that alters the reflection of a polarized light beam. By analyzing the change in polarization, researchers can dynamically measure the surface excess (the concentration of molecules at the interface) and the thickness of the adsorbed layer, often with sub-nanometer resolution. nih.gov This allows for the investigation of adsorption kinetics—how quickly the layer forms—and the packing density of the molecules within the monolayer under various conditions. nih.govnih.gov The procedure involves constructing an optical model of the system (e.g., air/heptanoate layer/water) and fitting the experimental data to this model to extract the desired parameters. nih.gov

Electrochemical Atomic Force Microscopy (EC-AFM) for Surface Morphology Studies

Electrochemical Atomic Force Microscopy (EC-AFM) is a sophisticated analytical technique that provides real-time, in-situ imaging of electrode surfaces at the nanoscale within an electrochemical environment. wikipedia.orgparksystems.comcuni.cz This method combines the high-resolution imaging capabilities of atomic force microscopy (AFM) with the electrochemical control of a potentiostat, allowing researchers to observe dynamic changes in surface morphology as electrochemical reactions occur. wikipedia.orgnih.govresearchgate.net The EC-AFM setup includes a specialized electrochemical cell containing the sample (as the working electrode), a reference electrode, and a counter electrode, all immersed in an electrolyte. wikipedia.orgparksystems.com A non-conductive AFM tip scans the surface, monitoring topographical changes without interfering with the electrochemical process. wikipedia.orgnanosurf.com This makes it an invaluable tool for studying corrosion, passivation, and the efficacy of corrosion inhibitors. nih.govmdpi.comnih.gov

In the context of sodium heptanoate research, EC-AFM has been instrumental in elucidating its mechanism as a corrosion inhibitor. A key study investigated the behavior of a copper surface in a heptanoate solution under electrochemical control. nih.gov The in-situ EC-AFM observations revealed that in the presence of the heptanoate electrolyte, a clear passivation of the copper surface occurred. nih.gov This was attributed to the formation of a thin, stable passive layer on the metal. nih.gov

Detailed analysis identified this protective layer as a metal soap composed of copper(II) heptanoate. nih.gov The inhibition mechanism was determined to be a process of dissolution-precipitation, where the copper surface initially dissolves slightly, and then precipitates as the insoluble copper(II) heptanoate salt, forming a protective film that prevents further corrosion. nih.gov This direct visualization of the passivating film provides definitive evidence of sodium heptanoate's function as an effective corrosion inhibitor for copper.

EC-AFM Findings on Heptanoate Inhibition of Copper Corrosion

| Parameter | Observation | Inferred Mechanism | Source |

|---|---|---|---|

| Surface Behavior in Heptanoate Solution | Clear passivation of the copper surface was observed. A thin, stable layer formed on the surface over time. | Sodium heptanoate acts as an effective passivation agent for copper. | nih.gov |

| Composition of Passive Layer | The precipitated sediment was identified as a metal soap, specifically copper(II) heptanoate. | The protective film is a direct reaction product of the inhibitor and the metal surface ions. | mdpi.com |

| Inhibition Mechanism | The formation of the passive layer occurs via a dissolution-precipitation process. | The inhibitor functions by forming an insoluble, protective barrier on the metal surface, blocking corrosive agents. | nih.gov |

Chemoinformatics and Computational Modeling

Chemoinformatics and computational modeling have become indispensable tools in modern chemistry and drug discovery, enabling the prediction of compound properties and activities, thereby accelerating research and development. researchgate.net These methodologies, including Quantitative Structure-Activity Relationship (QSAR) modeling, Structure-Metabolism Relationship (SMR) analysis, and Comparative Molecular Similarity Indices Analysis (CoMSIA), allow for the systematic exploration of chemical space and the rational design of new molecules with desired characteristics. researchgate.netelsevierpure.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. elsevierpure.comspu.edu.syresearchgate.net The fundamental principle of QSAR is that the activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. spu.edu.sy By quantifying properties such as hydrophobicity, electronics, steric effects, and topology using molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds. elsevierpure.comnih.gov

While no specific QSAR studies focused solely on sodium heptanoate are prominently available, the methodology can be readily applied to it and its analogs. For instance, a QSAR model could be developed to predict the antimicrobial efficacy of a series of sodium carboxylates (including heptanoate) against various microbial strains. In such a model, descriptors would be calculated for each compound and correlated with their measured minimum inhibitory concentration (MIC).

Hypothetical QSAR Descriptors for Sodium Carboxylate Activity

| Molecular Descriptor | Physicochemical Property Represented | Hypothesized Influence on Activity | Source |

|---|---|---|---|

| LogP | Hydrophobicity (Lipophilicity) | A parabolic relationship is often observed; activity increases with LogP to an optimal point, then decreases as the molecule becomes too lipophilic to traverse aqueous environments. | spu.edu.sy |

| Molecular Weight (MW) | Steric Effects (Size) | Can influence how the molecule fits into a target binding site or permeates a cell membrane. | elsevierpure.com |

| Topological Polar Surface Area (TPSA) | Polarity and Hydrogen Bonding Capacity | Higher TPSA may improve solubility in aqueous media but decrease membrane permeability. | nih.gov |

| pKa | Electronic Effects (Acidity) | Determines the ionization state at a given pH, which is crucial for receptor interaction and membrane transport. | elsevierpure.com |

The resulting QSAR equation would allow researchers to predict the antimicrobial potency of other fatty acid salts and guide the design of more effective derivatives. spu.edu.sy

Structure-Metabolism Relationship (SMR) Analysis

Structure-Metabolism Relationship (SMR) analysis is a specialized area of predictive toxicology and pharmacology that relates the chemical structure of a compound to its metabolic fate. nih.govnih.gov By understanding how structural modifications affect metabolism, SMR can help predict potential toxicity, drug-drug interactions, and the formation of active or inactive metabolites. nih.gov This is particularly relevant for compounds like carboxylic acids, whose metabolic pathways can influence their biological effects. nih.gov

For sodium heptanoate, a medium-chain fatty acid, the primary metabolic pathway is mitochondrial beta-oxidation. SMR analysis could be applied to a series of heptanoate derivatives to predict how changes in their chemical structure would impact their metabolism. For example, introducing branching or functional groups along the alkyl chain could alter the rate and products of beta-oxidation.

Key research questions that SMR analysis could address for heptanoate derivatives include:

Rate of Metabolism: How does alkyl chain length, branching, or substitution affect the rate of uptake by mitochondria and subsequent beta-oxidation?

Metabolic Products: Does the structural modification lead to the formation of unusual or potentially toxic metabolites?

Enzyme Inhibition: Could the derivative act as an inhibitor of key metabolic enzymes involved in fatty acid metabolism?

By correlating structural features with metabolic outcomes, SMR models can provide valuable insights for designing safer compounds or predicting the biological profile of existing ones. nih.govnih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an advanced 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D molecular property fields. nih.govmdpi.com Unlike its predecessor, Comparative Molecular Field Analysis (CoMFA), CoMSIA calculates similarity indices using a Gaussian function, which avoids singularities at atomic positions and produces more easily interpretable contour maps. nih.govnih.gov CoMSIA evaluates five key physicochemical properties: steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields. nih.govmdpi.com

A hypothetical CoMSIA study could be performed on a series of carboxylate-based corrosion inhibitors, including sodium heptanoate, to understand the structural requirements for optimal inhibition efficiency. The process would involve:

Aligning the 3D structures of the inhibitor molecules based on a common pharmacophore.

Placing the aligned molecules in a 3D grid and calculating the similarity indices for each of the five fields at each grid point. mdpi.com

Using Partial Least Squares (PLS) analysis to build a statistical model correlating the CoMSIA fields with the measured inhibition efficiency. nih.gov

The results are visualized as 3D contour maps, which highlight regions where a particular physicochemical property is favorable or unfavorable for activity. nih.govnih.gov For example, a map might show that increased steric bulk in one region enhances activity, while a positive electrostatic potential in another region is detrimental. This provides a powerful visual guide for designing novel inhibitors with improved performance. nih.gov

CoMSIA Physicochemical Fields

| Field | Description | Probe Used | Source |

|---|---|---|---|

| Steric | Represents the shape of the molecule and where bulk is sterically favorable or unfavorable for activity. | A probe atom (e.g., sp3 carbon) | nih.govmdpi.com |

| Electrostatic | Indicates regions where positive or negative electrostatic potential is important for activity. | A +1 point charge | nih.govmdpi.com |

| Hydrophobic | Highlights regions where hydrophobic character is favorable or unfavorable for activity. | A hydrophobic probe atom (e.g., carbon) | nih.govmdpi.com |

| H-Bond Donor | Shows where hydrogen bond donating groups on the molecule enhance or decrease activity. | A probe with H-bond donor properties | nih.govmdpi.com |

| H-Bond Acceptor | Shows where hydrogen bond accepting groups on the molecule enhance or decrease activity. | A probe with H-bond acceptor properties | nih.govmdpi.com |

Biological Signaling and Molecular Interactions of Sodium Heptanoate

Modulation of Cellular Signaling Pathways

Sodium heptanoate (B1214049) can influence intracellular communication by affecting critical signaling pathways that govern cell proliferation, differentiation, and stress responses. Its impact on the Mitogen-Activated Protein Kinase (MAPK) pathways and its potential interactions with G-Protein Coupled Receptors are key areas of its molecular activity.

Impact on Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for translating extracellular stimuli into a wide range of cellular responses. High concentrations of sodium ions have been shown to directly influence the phosphorylation status and activity of several key members of the MAPK family, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase 1/2 (ERK1/2), and p38 MAPK. nih.gov These kinases are involved in complex signaling networks that can have dual roles, acting as either activators or inhibitors of cellular processes like apoptosis, depending on the context and stimulus. nih.gov

Studies on vascular smooth muscle cells (VSMCs) have demonstrated that elevated sodium levels can increase the phosphorylation of JNK, ERK1/2, and p38 MAPK. nih.gov The activation of the JNK and ERK1/2 pathways was linked to an increase in cell proliferation, as evidenced by the upregulation of Proliferating Cell Nuclear Antigen (PCNA), a key marker for DNA replication and repair. nih.gov Conversely, the activation of the p38 MAPK pathway appeared to serve as a negative regulatory mechanism, counteracting the proliferative effects induced by the JNK/ERK1/2 cascade to maintain cell proliferation at a lower level. nih.gov

Table 1: Impact of High Sodium Concentration on MAPK Pathway Components in VSMCs

| MAPK Family Member | Effect of High Sodium | Associated Cellular Process | Reference |

|---|---|---|---|

| JNK | Increased Phosphorylation | Promotes Proliferation (via PCNA) | nih.gov |

| ERK1/2 | Increased Phosphorylation | Promotes Proliferation (via PCNA) | nih.gov |

Influence on Extracellular Receptor Kinase (ERK) Cascades

The Extracellular signal-Regulated Kinase (ERK) cascade is a central component of the MAPK signaling network. As noted, high sodium concentrations can lead to the increased phosphorylation and activation of ERK1/2. nih.gov This activation is a key step in promoting cell growth, as the inhibition of the ERK1/2 pathway has been shown to block the sodium-induced expression of PCNA. nih.gov

The ERK pathway is known to be involved in both positive and negative regulation of cell growth. nih.gov For instance, the duration of ERK activation can determine the cellular outcome; transient activation is often linked to proliferation, while sustained activation can lead to growth arrest. nih.gov The modulation of the Nav1.7 sodium channel by ERK1/2 has also been observed, suggesting a direct link between this signaling pathway and the regulation of ion channel function, which can in turn affect neuronal excitability. nih.gov The activation of ERK1/2 can phosphorylate caspase-9, thereby restraining apoptosis in certain contexts. nih.gov

Potential Interactions with G-Protein Coupled Receptors

G-Protein Coupled Receptors (GPCRs) are the largest superfamily of membrane receptors, responsible for transducing a vast array of extracellular signals into intracellular responses. nih.govkhanacademy.org A significant body of research has revealed that sodium ions can act as negative allosteric modulators for many class A GPCRs. nih.govresearchgate.net

High-resolution crystal structures of inactive class A GPCRs have identified a conserved binding site for a sodium ion located in the center of the seven-transmembrane domain. nih.govnih.gov This allosteric site, which involves a salt bridge to the highly conserved Asp2.50 residue, is stabilized in the inactive state of the receptor. nih.govplos.org The binding of the sodium ion diminishes the binding affinity of agonists and stabilizes the receptor in an inactive conformation, thereby reducing basal signaling activity. researchgate.net Upon receptor activation by an agonist, a conformational change is believed to cause the collapse of this sodium-binding pocket, allowing the ion to be released into the cytoplasm. nih.govnih.gov This translocation of the sodium ion is considered a potential key step in the activation of class A GPCRs. nih.gov While this is a general effect of the sodium ion, it provides a fundamental mechanism through which sodium heptanoate could potentially influence the signaling of numerous GPCRs.

Gene Expression and Epigenetic Regulation

Sodium heptanoate, as a short-chain fatty acid, is implicated in the epigenetic regulation of gene expression. Its primary mechanism involves the modulation of histone acetylation, which directly influences the accessibility of DNA for transcription.

Histone Acetylation and Gene Transcription Modulation

Histone acetylation is a critical epigenetic modification that plays a major role in the regulation of eukaryotic transcription. nih.gov The process is dynamically controlled by two opposing enzyme families: histone acetyltransferases (HATs), which add acetyl groups, and histone deacetylases (HDACs), which remove them. youtube.com The addition of acetyl groups to lysine (B10760008) residues on histone tails neutralizes their positive charge, weakening the interaction between histones and the negatively charged DNA. youtube.com This leads to a more relaxed chromatin structure, making the DNA more accessible to transcription factors and RNA polymerase, and is thus generally associated with active gene transcription. youtube.comnih.gov

Short-chain fatty acids, such as butyrate (B1204436) and propionate, are well-documented inhibitors of HDAC activity. researchgate.net By inhibiting HDACs, these molecules lead to an accumulation of acetylated histones (hyperacetylation), which can induce or repress the expression of specific genes. researchgate.net For example, sodium butyrate has been shown to increase histone H3 acetylation and upregulate β-casein gene expression in bovine mammary epithelial cells by inhibiting HDACs. researchgate.net Given its structural similarity, sodium heptanoate is expected to exert similar effects, modulating gene transcription by inhibiting HDAC enzymes and consequently altering histone acetylation levels.

Investigation of Sirtuin Activity Modulation

Sirtuins are a unique family of enzymes known as Class III HDACs. nih.gov Unlike other HDACs, their deacetylase activity is dependent on the co-substrate nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govnih.gov Mammals have seven sirtuin isoforms (SIRT1-SIRT7), which are located in different subcellular compartments and regulate a wide array of biological processes, including metabolism, DNA damage repair, inflammation, and aging. nih.gov

For instance, SIRT1 is involved in conditions like Alzheimer's disease by deacetylating proteins related to lysosomal function, while SIRT6 is a major regulator of glucose and lipid metabolism. nih.gov Given that sirtuins are a class of HDACs, and that short-chain fatty acids are known HDAC inhibitors, it is plausible that sodium heptanoate could modulate sirtuin activity. The inhibition of these NAD+-dependent deacetylases would represent another layer of epigenetic control exerted by this fatty acid, potentially impacting the diverse metabolic and stress-response pathways regulated by sirtuins. nih.gov

Table 2: Compound Names Mentioned

| Compound Name | |

|---|---|

| Sodium heptanoate | |

| Heptanoic acid | |

| Sodium chloride | |

| Sodium propionate | |

| Sodium butyrate | |

| Anisomycin | |

| PD98059 | |

| SB203580 | |

| SP600125 | |

| U0124 |

Interactions with Microbial Systems and Host Physiology

The biological activities of sodium heptanoate extend to significant interactions with microbial communities and the physiological responses of the host organism. Research, particularly in animal models, has begun to elucidate the effects of this medium-chain fatty acid salt on the complex interplay between the gut microbiome and host metabolism. These investigations highlight its potential to modulate microbial ecosystems and influence key physiological parameters.

Effects on Gut Microbiota Composition and Fermentation

Sodium heptanoate, particularly when protected with medium-chain fatty acids (MCFAs), has been shown to influence the composition and fermentative activity of the gut microbiota in animal models. In a study involving weaned piglets challenged with enterotoxigenic Escherichia coli (ETEC) F4+, dietary supplementation with MCFA-protected sodium heptanoate led to distinct changes in the colonic microbiota. nih.govresearchgate.netsci-hub.se

However, the impact on microbial fermentation, as measured by short-chain fatty acid (SCFA) production, was complex. The study reported that total SCFA levels in the colon were reduced in the piglets that received the sodium heptanoate supplement. nih.govresearchgate.netsci-hub.se

Table 1: Effects of MCFA-Protected Sodium Heptanoate on Gut Microbiota in a Piglet Model

| Parameter | Observation | Source |

|---|---|---|

| Microbial Composition | ||

| Enterobacteriaceae | Reduced counts in the colon on day 4 post-infection. | nih.govresearchgate.netsci-hub.se |

| E. coli F4 Colonization | Fewer animals showed presence in the colon. | nih.govresearchgate.netsci-hub.se |

| Firmicutes:Bacteroidetes Ratio | Increased. | nih.govresearchgate.netsci-hub.se |

| Fermentation |

Antimicrobial Research Applications

The antimicrobial properties of sodium heptanoate are a subject of research, particularly in the context of animal health and feed additives. Its application is aimed at controlling pathogenic bacteria in the gastrointestinal tract. researchgate.netsci-hub.se

Table 2: Antimicrobial Effects of MCFA-Protected Sodium Heptanoate in an Animal Model

| Target Microbe | Model System | Observed Effect | Source |

|---|---|---|---|

| Enterotoxigenic Escherichia coli (ETEC) F4+ | Weaned Piglets | Reduced presence in the colon. | nih.govresearchgate.netsci-hub.se |

Regulation of Host Growth and Metabolic Status in Animal Models

The influence of sodium heptanoate on host physiology has been investigated, with a focus on growth and metabolic indicators, especially under conditions of stress like weaning and pathogenic challenge in piglets. nih.govresearchgate.netsci-hub.se

In studies where weaned piglets were challenged with ETEC F4+, the addition of MCFA-protected sodium heptanoate to their feed did not lead to a recovery of growth performance when compared to control groups that did not receive the supplement. nih.govresearchgate.net This indicates that under the specific conditions of this disease model, the compound did not mitigate the negative impact of the infection on growth. nih.gov

Table 3: Host Response to MCFA-Protected Sodium Heptanoate Supplementation in a Piglet Model

| Parameter | Observation | Source |

|---|---|---|

| Growth Performance | No recovery in growth compared to control group post-infection. | nih.govresearchgate.net |

| Intestinal Morphology | Lower number of goblet cells in the colon on day 8 post-infection. | nih.govresearchgate.netsci-hub.se |

| Metabolic Status | Reduced total short-chain fatty acid (SCFA) levels in the colon. | nih.govresearchgate.netsci-hub.se |

Table of Mentioned Compounds

| Compound Name |

|---|

| Sodium heptanoate |

Emerging Research Directions and Novel Investigative Paradigms

Development of Biocompatible Materials Using Heptanoate (B1214049) Derivatives

The quest for advanced biocompatible and biodegradable materials for medical and environmental applications has led researchers to investigate a class of bacterially produced polyesters known as polyhydroxyalkanoates (PHAs). nih.govwikipedia.org These polymers are notable for their non-toxic and biocompatible nature, as demonstrated by the natural presence of some PHA monomers and oligomers in human and animal bloodstreams. nih.gov PHAs are thermoplastic, water-resistant, and can be processed using conventional equipment, making them a versatile alternative to petroleum-based plastics. nih.govwikipedia.org

The properties of PHAs can be tailored by altering their monomeric composition. wikipedia.org While many PHAs exist, they are generally classified by the carbon chain length of their monomers into short-chain-length (scl-PHAs, 3–5 carbon atoms) and medium-chain-length (mcl-PHAs, 6–14 carbon atoms). nih.govmdpi.com

Research has identified heptanoate derivatives as potential components of these advanced biopolymers. Specifically, the monomer 3-Hydroxyheptanoate (3HHp), a derivative of heptanoic acid, was detected in PHAs produced by the bacterium Bacillus megaterium. nih.gov The incorporation of such odd-chain monomers is a key strategy for creating PHAs with unique physical and mechanical properties. The general structure of a PHA is a linear polyester (B1180765) formed by ester bonds between the hydroxyl group of one monomer and the carboxyl group of the next. nih.gov

However, the ability to incorporate heptanoate is species-specific. For instance, studies on Aeromonas hydrophila showed that providing heptanoate as a carbon source did not result in the accumulation of PHA, indicating that not all PHA-producing bacteria can utilize it for polymer synthesis. mdpi.com The development of these materials often involves creating blends or semi-interpenetrating polymer networks (semi-IPNs), where a PHA is combined with another polymer, such as poly(ethylene glycol) diacrylate (PEGDA), to enhance properties like hydrophilicity for specific applications in drug delivery and tissue engineering. mdpi.com

Table 1: Properties and Classification of Polyhydroxyalkanoates (PHAs)

| Property | Description | Source(s) |

| Biocompatibility | Non-toxic and suitable for medical applications. Monomers can be found naturally in animal tissues. | nih.gov |

| Biodegradability | Can be completely degraded by microbial enzymes into CO2 and water. | mdpi.commdpi.com |

| Physical State | Thermoplastic or elastomeric materials, with melting points from 40 to 180 °C. | wikipedia.org |

| Solubility | Insoluble in water, soluble in chlorinated hydrocarbons. | nih.gov |

| Classification | scl-PHA: 3-5 carbon atoms in monomers (e.g., Poly(3-hydroxybutyrate)).mcl-PHA: 6-14 carbon atoms in monomers (e.g., Poly(3-hydroxyoctanoate)). | nih.govmdpi.com |

| Heptanoate Inclusion | The 3-hydroxyheptanoate monomer has been identified in PHAs from Bacillus megaterium. | nih.gov |

Engineering of Biochemical Pathways for Heptanoate Production

The production of specific odd-chain fatty acids like heptanoic acid is a significant goal in metabolic engineering, a field that redesigns microbial metabolism for the sustainable production of valuable chemicals. nih.govmdpi.com Organisms like the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli are often used as "cell factories" for this purpose. nih.govmdpi.com

A key challenge in producing odd-chain fatty acids is providing the necessary precursor molecules. While even-chain fatty acids are built from two-carbon acetyl-CoA units, the synthesis of odd-chain fatty acids requires a three-carbon starter, propionyl-CoA. vilniustech.lt Metabolic engineers employ several strategies to enhance the production of heptanoic acid and other odd-chain fatty acids:

Increasing Precursor Supply: Genetic manipulations are performed to boost the intracellular pools of essential precursors like acetyl-CoA and malonyl-CoA. mdpi.comfrontiersin.org For odd-chain synthesis, ensuring a sufficient supply of propionyl-CoA is critical.

Heterologous Gene Expression: Enzymes from other organisms that are part of desired biosynthetic pathways are introduced into the host microbe. nih.govescholarship.org This allows for the creation of "new-to-nature" pathways that can produce non-native compounds. nih.gov

Pathway Optimization: The efficiency of these newly constructed multi-enzyme pathways is enhanced through various techniques, including the dynamic control of enzyme expression and the compartmentalization of enzymes within the cell to channel metabolites effectively. escholarship.org

A successful example of this approach was the engineering of Saccharomyces cerevisiae for the de novo production of odd-numbered medium-chain fatty acids, including heptanoic acid. researchgate.net This was achieved by introducing a novel biosynthetic pathway that involved enzymes sourced from different microorganisms, demonstrating the power of combining genetic elements to achieve a specific production goal. The development of such microbial cell factories offers a promising, sustainable alternative to traditional chemical synthesis for producing heptanoic acid and its derivatives. researchgate.netresearchgate.net

Table 2: Key Strategies in Metabolic Engineering for Fatty Acid Production

| Strategy | Objective | Example Application | Source(s) |

| Precursor Supply Enhancement | Increase the intracellular concentration of building blocks like acetyl-CoA and propionyl-CoA. | Overexpression of acetyl-CoA carboxylase (ACC) to boost malonyl-CoA levels. | mdpi.comfrontiersin.org |

| Heterologous Pathway Construction | Introduce genes from other species to create new biosynthetic capabilities. | Expression of plant or bacterial enzymes in yeast to produce non-native fatty acids. | nih.govescholarship.org |

| Pathway Optimization | Improve the efficiency and yield of the engineered pathway. | Using synthetic biology tools to balance enzyme levels and manage metabolic load. | escholarship.orgnih.gov |

| Host Selection | Utilize robust industrial microbes that are well-understood and easy to manipulate. | Using Saccharomyces cerevisiae or Escherichia coli as the production host. | nih.govmdpi.com |

Integration in Advanced Research Models for Complex Biological Systems

Sodium heptanoate and its acid form are being integrated into sophisticated research models to investigate complex diseases and biological systems, particularly metabolic disorders and the gut microbiome.

In the study of inherited metabolic diseases, heptanoate serves as a key tool. For instance, in mouse models of very-long-chain acyl-CoA dehydrogenase deficiency (VLCADD), a severe mitochondrial fatty acid oxidation disorder, heptanoate has been shown to be a suitable substrate to fuel gluconeogenesis, the process of generating glucose. nih.gov This is critical for preventing hypoglycemia, a common and dangerous symptom of the disease. nih.gov Similarly, in in vitro models using patient-derived cells (fibroblasts) with defects in the fatty acid β-oxidation pathway, heptanoic acid is used as a benchmark compound to test the efficacy of potential new anaplerotic treatments—therapies that replenish intermediates in the citric acid cycle. nih.gov

Emerging research also points to a protective role for heptanoate in systemic inflammatory conditions like sepsis. A Mendelian randomization study, which uses genetic variation to infer causality, suggested that heptanoate may help restore mitochondrial function during inflammation. nih.gov This is supported by findings that exogenous heptanoic acid can improve the respiratory capacity of mitochondria, which is often impaired during sepsis. nih.gov

The influence of sodium heptanoate on the gut microbiota—the complex community of microorganisms in the digestive tract—is another active area of investigation. The gut microbiome is highly sensitive to dietary inputs, including fatty acids and sodium. nih.govnih.govnih.gov High-sodium diets have been shown to alter the composition of the gut microbiota. nih.govresearchgate.net While the specific effects of heptanoate are still being fully elucidated, it has been included as an analyte in in vitro models that simulate human gut fermentation to study how different food components, such as those in apples and pears, are processed by gut bacteria. mdpi.com These models are crucial for understanding the intricate, two-way relationship between dietary compounds and gut microbial health. mdpi.com

Future Perspectives in Odd-Chain Fatty Acid Research

The study of odd-chain fatty acids (OCFAs), including heptanoic acid, is poised for significant advancement. While historically overlooked in favor of their even-chained counterparts, recent findings have highlighted their unique biological roles and therapeutic potential.

Future research is expected to focus on several key areas:

Therapeutic Applications: The successful use of heptanoate in preclinical models of metabolic disorders and sepsis strongly suggests its potential as a therapeutic agent. nih.govnih.gov Future work will likely involve clinical studies to validate these findings and explore applications in other conditions characterized by mitochondrial dysfunction. The anticancer properties observed in other OCFAs, such as heptadecanoic acid, may also inspire investigation into heptanoate's potential in oncology. nih.gov

Mechanistic Clarity: A major goal is to unravel the precise mechanisms by which heptanoate and other OCFAs exert their effects. Epidemiological studies have linked higher levels of OCFAs like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) with a lower risk of cardiometabolic diseases, but the underlying reasons are still debated. mdpi.comsemanticscholar.org Research must differentiate the specific roles of individual OCFAs, as their metabolic origins and biological activities can vary significantly. vilniustech.lt

Sustainable Production: As the potential applications for heptanoate expand, so will the demand for its sustainable production. Advances in the metabolic engineering of microorganisms will be crucial for developing economically viable, bio-based manufacturing processes, moving away from petrochemical dependency. nih.govresearchgate.net

Novel Biomaterials: The incorporation of heptanoate derivatives into polyhydroxyalkanoates (PHAs) opens a path toward creating novel, biocompatible, and biodegradable materials with tailored properties for medical devices, drug delivery systems, and eco-friendly plastics. nih.govwikipedia.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.